![molecular formula C16H21NSi B14696188 N-Phenyl-N-[(trimethylsilyl)methyl]aniline CAS No. 33183-30-1](/img/structure/B14696188.png)
N-Phenyl-N-[(trimethylsilyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-[(trimethylsilyl)methyl]aniline: is an organosilicon compound with the molecular formula C₁₆H₂₁NSi. This compound is characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further connected to an aniline moiety. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-[(trimethylsilyl)methyl]aniline typically involves the reaction of aniline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the reaction conditions. The use of continuous flow reactors can also enhance the efficiency of the production process. The final product is typically obtained in high purity through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Phenyl-N-[(trimethylsilyl)methyl]aniline can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form N-phenyl-N-methyl aniline.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Phenyl-N-methyl aniline.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Phenyl-N-[(trimethylsilyl)methyl]aniline is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules
Medicine: this compound derivatives are being explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of N-Phenyl-N-[(trimethylsilyl)methyl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-Phenyl-N-[(trimethylsilyl)ethynyl]aniline
- N-[(Trimethylsilyl)methyl]benzylamine
- N-Methyl-N-[(trimethylsilyl)methyl]aniline
Comparison: N-Phenyl-N-[(trimethylsilyl)methyl]aniline is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct reactivity and stability Compared to N-Phenyl-N-[(trimethylsilyl)ethynyl]aniline, it lacks the ethynyl group, making it less reactive in certain types of reactions N-[(Trimethylsilyl)methyl]benzylamine, on the other hand, has a benzyl group instead of a phenyl group, which affects its chemical behavior and applications
Eigenschaften
CAS-Nummer |
33183-30-1 |
|---|---|
Molekularformel |
C16H21NSi |
Molekulargewicht |
255.43 g/mol |
IUPAC-Name |
N-phenyl-N-(trimethylsilylmethyl)aniline |
InChI |
InChI=1S/C16H21NSi/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
UWGWECXGBQKQRW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


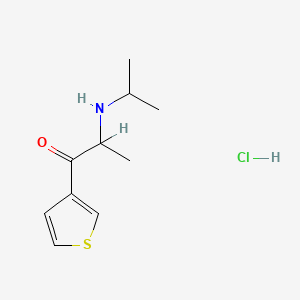
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)

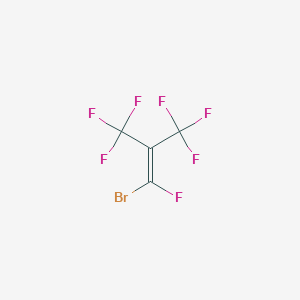

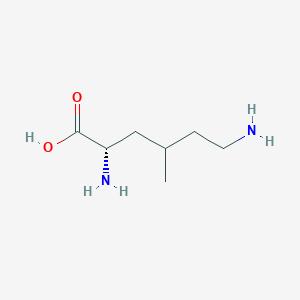

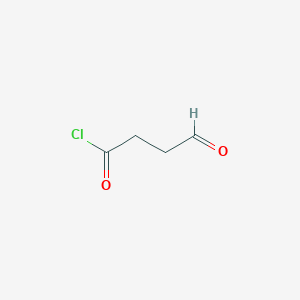
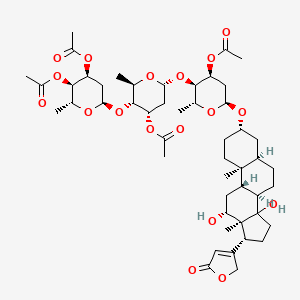

![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
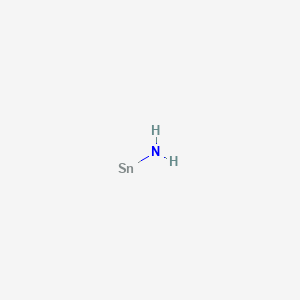
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
